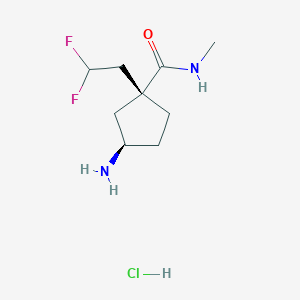

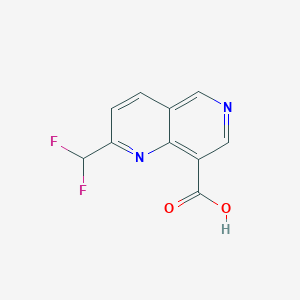

![molecular formula C13H17N3O4S B2664504 ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-60-0](/img/structure/B2664504.png)

ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the thienopyridine family of chemicals and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing highly functionalized tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate, demonstrating ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate's role in facilitating [4+2] annulation reactions with N-tosylimines. This process achieves excellent yields and complete regioselectivity, expanding the scope of reactions by employing substituted methyl butadienoates to produce disubstituted tetrahydropyridines with high diastereoselectivities (Zhu, Xue-Feng, Lan, J., & Kwon, O., 2003).

Another study explored the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, focusing on the spectral-fluorescent properties of these compounds and their correlation with the chemical structure. This research presents an insightful investigation into the photophysical properties of thieno[2,3-b]pyridine derivatives, laying the groundwork for future applications in materials science and molecular engineering (Ershov, O. V., Shishlikova, M. A., Ievlev, M. Y., Belikov, M. Y., & Maksimova, V. N., 2019).

Potential Anticancer Applications

The compound has been utilized in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines with potential anticancer activity. By undergoing various chemical reactions, including hydrolysis, hydrogenation, and condensation, derivatives of this compound have been tested for their effects on the proliferation of cultured L1210 cells and survival rates in mice bearing P388 leukemia, indicating its significance in the development of new anticancer agents (Temple, C., Wheeler, G. P., Comber, R., Elliott, R. D., & Montgomery, J., 1983).

Antioxidant Activity

A derivative, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, has been synthesized and shown to exhibit remarkable antioxidant activity. The synthesis pathway involves the reaction of ethyl 3-amino-4,6-dimethyl selenolo[2,3-b]pyridine-2-carboxylate with 2,5-dimethoxytetrahydrofuran in acetic acid, leading to the development of compounds with significant antioxidant properties. This research underscores the potential of this compound derivatives in pharmaceutical applications aimed at combating oxidative stress (Zaki, R., Kamal El‐dean, A. K., Mickey, Jehan A., Marzouk, N. A., & Ahmed, Rasha H., 2017).

Propiedades

IUPAC Name |

ethyl 2-acetamido-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-3-20-13(19)16-5-4-8-9(6-16)21-12(15-7(2)17)10(8)11(14)18/h3-6H2,1-2H3,(H2,14,18)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMGDBNVHDHNHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2664423.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2664430.png)

![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2664431.png)

![N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2664432.png)

![3-[(3-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2664437.png)

![(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2664438.png)

![ethyl 4-(4-chlorophenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2664441.png)